Diethyl-piperidin-3-ylmethyl-amine is a chemical compound categorized under the class of amines, specifically as a piperidine derivative. Its molecular formula is , indicating it consists of carbon, hydrogen, and nitrogen atoms. This compound is notable for its structural features, which include a piperidine ring substituted with diethyl and methyl groups. The piperidine structure contributes to the compound's potential biological activity, making it of interest in medicinal chemistry and pharmacology.
Diethyl-piperidin-3-ylmethyl-amine can be synthesized through various organic reactions involving piperidine derivatives. It falls within the broader classification of alkaloids, which are naturally occurring compounds containing basic nitrogen atoms. Alkaloids are known for their diverse pharmacological effects, including analgesic and psychoactive properties.
The synthesis of diethyl-piperidin-3-ylmethyl-amine typically involves several key steps:
A detailed synthetic route may look as follows:
The molecular structure of diethyl-piperidin-3-ylmethyl-amine features a six-membered piperidine ring with two ethyl groups attached to the nitrogen atom at position 3. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Diethyl-piperidin-3-ylmethyl-amine can undergo various chemical reactions:
The mechanism of action for diethyl-piperidin-3-ylmethyl-amine primarily involves its interaction with biological targets such as receptors or enzymes. It may function as an agonist or antagonist depending on the specific receptor type it interacts with.
Diethyl-piperidin-3-ylmethyl-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Diethyl-piperidin-3-ylmethyl-amine has several applications in scientific research:
Piperidine derivatives serve as fundamental building blocks in medicinal chemistry due to their capacity to modulate key pharmacodynamic and pharmacokinetic parameters. The scaffold’s integration into drug molecules contributes significantly to:
Bioactivity Enhancement: Chiral piperidine units enable precise spatial orientation of pharmacophoric groups, improving target affinity and selectivity. For instance, Donepezil—a cornerstone Alzheimer’s therapy—leverages a piperidine core to achieve potent acetylcholinesterase inhibition (IC₅₀ = 6.7 nM) through optimal positioning of its benzylpiperidine and indanone moieties within the catalytic site [4].
ADMET Optimization: Piperidine-containing drugs frequently exhibit improved metabolic stability and reduced cardiotoxicity. Studies demonstrate that chiral piperidine scaffolds lower hERG channel binding affinity (by ~50% compared to acyclic amines) while enhancing oral bioavailability (>80% in rat models for several candidates) [2]. The scaffold’s balanced lipophilicity (logP ~2–4) facilitates blood-brain barrier penetration without excessive tissue accumulation.
Chemical Diversity: Piperidine’s synthetic flexibility supports extensive structural diversification. Over 70% of recent piperidine-based drug candidates incorporate substitutions at C-3 or N-1, enabling tailored interactions with diverse biological targets [9].
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Key Piperidine Substituents | Target | |
---|---|---|---|---|
Donepezil | Alzheimer’s disease | 1-Benzylpiperidin-4-ylmethyl | Acetylcholinesterase | |
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-4-hydroxypiperidin | Dopamine D₂ receptor | |
Melperone | Antipsychotic | 4´-Fluoro-4-piperidinobutyrophenone | Serotonin 5-HT₂A receptor | |
SAR110068 (Phase III) | Diabetic neuropathy | (R)-3-(Piperidin-3-ylmethoxy)pyridine | Histone demethylase LSD1 | [7] |
The piperidin-3-ylmethyl group—a piperidine ring substituted at C-3 with a methylene linker—confers unique three-dimensional properties that enhance drug-receptor interactions:
Conformational Dynamics: Unlike C-2 or C-4 substitutions, the C-3 methylene tether enables flexible projection of functional groups into both equatorial and axial binding pockets. Molecular dynamics simulations reveal that 3-aminomethylpiperidine derivatives adopt low-energy chair conformations (energy barrier < 2 kcal/mol), allowing adaptive binding to flexible protein sites [6]. This flexibility is critical for inhibitors targeting allosteric enzyme pockets, such as LSD1, where the piperidin-3-ylmethoxy group optimally positions aromatic moieties within the substrate-binding cleft [7].
Synthetic Accessibility: Advances in C(sp³)–H functionalization and asymmetric hydrogenation enable efficient construction of chiral piperidin-3-ylmethyl derivatives:
Table 2: Synthetic Methods for Piperidin-3-ylmethyl Derivatives
Method | Catalyst System | Diastereoselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)/(S)-Segphos | >20:1 dr | 88–95 | Enantioselective (ee >95%) |
C–H Arylation | [RuCl₂(p-cymene)]₂ / AgOTf | >15:1 dr | 70–82 | Late-stage functionalization |
Reductive Amination | Pd/C → NaBH₄ | 1:1 to 5:1 dr | 65–90 | Tolerates nitro/ester groups |
Tandem Coupling-Hydrogenation | Pd(OH)₂/C | >10:1 dr | 75–85 | Single-operation complexity |
The diethylamino group (–N(CH₂CH₃)₂), when appended to piperidin-3-ylmethyl frameworks, introduces critical pharmacophoric properties that enhance target engagement:
Ionization and Electrostatic Complementarity: At physiological pH (7.4), the diethylamino nitrogen (pKₐ ~10.2) remains predominantly protonated, forming strong salt bridges with aspartate/glutamate residues. In LSD1 inhibitors, the cationic center binds Asp555 with a ΔG of –5.2 kcal/mol, contributing >50% of total binding energy [7]. This electrostatic complementarity is absent in monoethyl or dimethyl analogs, which exhibit 3–5-fold lower potency.
Hydrophobic Envelope Occupation: The ethyl groups occupy adjacent hydrophobic subpockets (e.g., Leu677/Val333 in LSD1) through van der Waals contacts. Molecular dynamics simulations show that diethyl derivatives maintain 85% ligand residence time compared to 40% for dimethyl analogs, enhancing target residence (>120 min vs. <30 min) [7]. This translates to prolonged pharmacodynamic effects despite similar plasma half-lives.
Conformational Effects: Diethyl substitution restricts N–C bond rotation (energy barrier = 4.2 kcal/mol vs. 1.8 kcal/mol for dimethyl), pre-organizing the molecule for optimal receptor fit. This entropy-driven binding advantage is evident in renin inhibitors where N-(piperidin-3-yl)pyrimidine-5-carboxamides with diethylamino groups show 10-fold higher affinity (Kᵢ = 0.8 nM) than dimethyl variants (Kᵢ = 8.3 nM) [10].
Table 3: Structure-Activity Relationships of Diethylamino-Modified Piperidinyl Compounds
R Group on Piperidine | Biological Target | Binding Affinity (Kᵢ/IC₅₀) | Relative Potency vs. Dimethyl | |
---|---|---|---|---|
–CH₂N(CH₃)₂ | LSD1 demethylase | 62 nM | 1.0× (reference) | |
–CH₂N(CH₂CH₃)₂ | LSD1 demethylase | 29 nM | 2.1× | [7] |
–CH₂N(CH₃)CH₂C₆H₅ | MAO-A | 840 nM | 0.3× | |
–CH₂N⁺(CH₂CH₃)₂CH₂COO⁻ | TNKS1 | 22 nM | 6.7× (vs. methyl analog) | [5] |
The diethylamino group’s steric and electronic properties make it superior to bulkier alternatives like pyrrolidinylethyl or morpholinyl, which incur entropic penalties due to flexible linker moieties. In tankyrase 1 (TNKS1) inhibitors, replacing a methylcarboxamide linker with diethylaminomethyl improved ligand efficiency (LE) from 0.31 to 0.46 while maintaining IC₅₀ < 1 nM [5]. This balance of potency and efficiency underscores why diethyl-piperidin-3-ylmethyl-amine derivatives represent a strategic vector in targeted drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7